Cas no 883537-24-4 (2-Ethoxy-4-fluorobenzaldehyde)

2-Ethoxy-4-fluorobenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-Ethoxy-4-fluorobenzaldehyde
- 2-ethoxy-4-fluoro-benzaldehyde
- AFNWRNDORVJZIM-UHFFFAOYSA-N
- 2-Ethoxy-4-fluorobenzaldehyde, AldrichCPR
- BB 0259674
- 883537-24-4
- SCHEMBL1881661
- DB-365055
- A1-03841
- F21198
- AKOS006293349
-
- MDL: MFCD06247345
- インチ: 1S/C9H9FO2/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-6H,2H2,1H3
- InChIKey: AFNWRNDORVJZIM-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(C=O)=C(C=1)OCC
計算された属性
- せいみつぶんしりょう: 168.05865769g/mol
- どういたいしつりょう: 168.05865769g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 150
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3
- 疎水性パラメータ計算基準値(XlogP): 1.8
2-Ethoxy-4-fluorobenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI59124-500mg |
2-Ethoxy-4-fluorobenzaldehyde |
883537-24-4 | 97% | 500mg |
$234.00 | 2023-12-29 | |
Ambeed | A155639-1g |
2-Ethoxy-4-fluorobenzaldehyde |
883537-24-4 | 97% | 1g |
$305.0 | 2024-04-16 | |
A2B Chem LLC | AI59124-1g |
2-Ethoxy-4-fluorobenzaldehyde |
883537-24-4 | 97% | 1g |
$304.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1747318-1g |
2-Ethoxy-4-fluorobenzaldehyde |
883537-24-4 | 98% | 1g |
¥2775.00 | 2024-04-27 | |
1PlusChem | 1P00IFIS-250mg |
2-Ethoxy-4-fluorobenzaldehyde |
883537-24-4 | 97% | 250mg |
$133.00 | 2025-02-28 | |
TRC | E939808-10mg |
2-Ethoxy-4-fluorobenzaldehyde |
883537-24-4 | 10mg |
$ 65.00 | 2022-06-05 | ||
TRC | E939808-5mg |
2-Ethoxy-4-fluorobenzaldehyde |
883537-24-4 | 5mg |
$ 50.00 | 2022-06-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 015880-500mg |
2-Ethoxy-4-fluorobenzaldehyde |
883537-24-4 | 95% | 500mg |
2941CNY | 2021-05-07 | |
abcr | AB427257-1g |
2-Ethoxy-4-fluorobenzaldehyde; . |
883537-24-4 | 1g |
€451.70 | 2025-02-20 | ||
abcr | AB427257-10g |
2-Ethoxy-4-fluorobenzaldehyde; . |
883537-24-4 | 10g |
€2475.80 | 2025-02-20 |
2-Ethoxy-4-fluorobenzaldehyde 関連文献
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
2-Ethoxy-4-fluorobenzaldehydeに関する追加情報
Professional Introduction to 2-Ethoxy-4-fluorobenzaldehyde (CAS No. 883537-24-4)
2-Ethoxy-4-fluorobenzaldehyde, identified by its Chemical Abstracts Service (CAS) number 883537-24-4, is a fluorinated aromatic aldehyde with significant applications in the field of pharmaceutical and agrochemical research. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of novel bioactive molecules. Its unique structural features, combining an ethoxy group and a fluorine atom on a benzaldehyde backbone, make it a valuable building block for medicinal chemists exploring structure-activity relationships (SAR).
The chemical structure of 2-Ethoxy-4-fluorobenzaldehyde consists of a benzene ring substituted with an aldehyde group at the 1-position, an ethoxy group at the 2-position, and a fluorine atom at the 4-position. This substitution pattern imparts distinct electronic and steric properties, influencing its reactivity and potential biological activity. The presence of the fluorine atom, in particular, is known to enhance metabolic stability and binding affinity in drug candidates, making this compound a focus of interest in modern drug discovery.
In recent years, 2-Ethoxy-4-fluorobenzaldehyde has been utilized in the synthesis of various pharmacologically relevant compounds. One notable area of research involves its application in the development of kinase inhibitors, which are critical targets for treating cancers and inflammatory diseases. The aldehyde functionality allows for facile condensation reactions with amines or hydrazines, yielding Schiff bases or hydrazones that exhibit inhibitory activity against specific kinases. For instance, studies have demonstrated that derivatives of 2-Ethoxy-4-fluorobenzaldehyde can modulate the activity of tyrosine kinases, which play a pivotal role in cell signaling pathways associated with tumor growth and progression.
Furthermore, the fluorine substituent at the 4-position contributes to the compound's lipophilicity and binding interactions with biological targets. This feature has been leveraged in the design of small-molecule probes for protein interaction studies. Advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate how 2-Ethoxy-4-fluorobenzaldehyde derivatives interact with protein binding pockets, providing insights into their mechanism of action. Such structural information is invaluable for optimizing lead compounds into viable drug candidates.
The agrochemical industry has also explored 2-Ethoxy-4-fluorobenzaldehyde as a precursor in the synthesis of novel pesticides and herbicides. Its aromatic system and functional groups enable the creation of compounds that disrupt metabolic pathways in pests while maintaining environmental safety. Research has shown that certain derivatives exhibit herbicidal activity by inhibiting key enzymes involved in plant growth regulation. This aligns with global efforts to develop sustainable agricultural practices that minimize ecological impact.
From a synthetic chemistry perspective, 2-Ethoxy-4-fluorobenzaldehyde is valued for its versatility in multi-step reactions. It can undergo nucleophilic addition reactions to form alcohols or carboxylic acids, or participate in condensation reactions to yield heterocyclic compounds. These transformations make it a valuable intermediate for constructing complex molecular frameworks required in drug design. Additionally, modern catalytic methods have been developed to enhance the efficiency of reactions involving 2-Ethoxy-4-fluorobenzaldehyde, reducing reaction times and improving yields.
The pharmaceutical industry's interest in fluorinated aromatic compounds stems from their improved pharmacokinetic properties compared to non-fluorinated analogs. The electron-withdrawing effect of fluorine can modulate metabolic pathways, extending the half-life of drug candidates and enhancing their bioavailability. 2-Ethoxy-4-fluorobenzaldehyde derivatives have been investigated for their potential as antiviral agents, where fluorine substitution has been shown to enhance resistance to enzymatic degradation. Such findings underscore the importance of this compound in addressing emerging infectious diseases.
In conclusion, 2-Ethoxy-4-fluorobenzaldehyde (CAS No. 883537-24-4) is a multifaceted compound with broad applications across pharmaceuticals and agrochemicals. Its unique structural features enable diverse synthetic transformations and biological activities, making it a cornerstone in medicinal chemistry research. As advancements continue in drug discovery technologies, compounds like 2-Ethoxy-4-fluorobenzaldehyde will remain instrumental in developing next-generation therapeutics that address complex diseases while adhering to stringent safety standards.
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